4-bromo-2-chloro-N-cyclobutylaniline
Description
4-bromo-2-chloro-N-cyclobutylaniline is an organic compound with the molecular formula C₁₀H₁₁BrClN. It is characterized by the presence of bromine, chlorine, and a cyclobutyl group attached to an aniline moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Properties
IUPAC Name |
4-bromo-2-chloro-N-cyclobutylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNKRHPQUKMIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247192-13-7 | |
| Record name | 4-bromo-2-chloro-N-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-cyclobutylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chloroaniline and cyclobutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromo-2-chloroaniline is reacted with cyclobutylamine in the presence of a base and an appropriate solvent, such as ethanol or dimethylformamide, at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-cyclobutylaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it to amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-2-chloro-N-cyclobutylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-cyclobutylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chloroaniline: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-bromo-2-chlorobenzonitrile: Contains a nitrile group instead of an aniline moiety, leading to different reactivity and applications.
4-bromo-2-chloro-N-methyl aniline: Similar structure but with a methyl group instead of a cyclobutyl group, affecting its steric and electronic properties.
Uniqueness
4-bromo-2-chloro-N-cyclobutylaniline is unique due to the presence of the cyclobutyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Biological Activity
4-Bromo-2-chloro-N-cyclobutylaniline is an organic compound with the molecular formula C₁₀H₁₁BrClN. It consists of a cyclobutyl group attached to an aniline moiety, characterized by the presence of bromine and chlorine atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and chlorine) can enhance its reactivity, allowing it to participate in nucleophilic substitution reactions and other chemical transformations that may lead to biological effects.
Potential Biological Targets
- Enzymatic Interactions : The compound may inhibit or modulate enzyme activity, which can be crucial in drug development.
- Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have explored the compound's potential as a precursor for developing pharmaceuticals with anticancer and antimicrobial properties. The unique structural features of this compound allow for diverse modifications, which can lead to compounds with enhanced biological activities.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this precursor showed promising results in inhibiting cell proliferation in breast cancer models.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-chloroaniline | Lacks cyclobutyl group | More reactive in certain reactions |
| 4-Bromo-2-chlorobenzonitrile | Contains nitrile instead of aniline | Different reactivity profile |
| 4-Bromo-2-chloro-N-methyl aniline | Methyl group instead of cyclobutyl | Altered steric and electronic properties |
Unique Aspects
The cyclobutyl group introduces steric hindrance, which can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for studying structure-activity relationships in medicinal chemistry.
The synthesis of this compound typically involves nucleophilic substitution reactions where 4-bromo-2-chloroaniline reacts with cyclobutylamine under basic conditions. The reaction is often facilitated by solvents like ethanol or dimethylformamide at elevated temperatures.
Reaction Conditions
- Starting Materials : 4-bromo-2-chloroaniline, cyclobutylamine
- Base : Sodium hydroxide or potassium carbonate
- Solvent : Ethanol or dimethylformamide
- Temperature : Elevated temperatures for optimal yield
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
